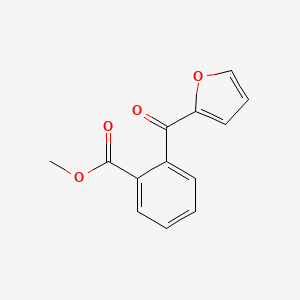

Methyl 2-(2-furoyl)benzoate

Description

Methyl 2-(2-furoyl)benzoate is a benzoate ester derivative featuring a furoyl (C₅H₃O₂) substituent at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₀O₄, with a molecular weight of 242.22 g/mol. The compound combines the aromatic benzoate core with a furan-based acyl group, which may confer unique electronic and steric properties compared to simpler alkyl or aryl-substituted benzoates.

Properties

IUPAC Name |

methyl 2-(furan-2-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-16-13(15)10-6-3-2-5-9(10)12(14)11-7-4-8-17-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWSHMJQTDPKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The acylation of methyl 2-aminobenzoate (1 ) with furoyl chloride represents a direct route to methyl 2-(2-furoyl)benzoate. In a typical procedure, 1 is reacted with furoyl chloride in dimethylformamide (DMF) under reflux conditions, catalyzed by triethylamine (EtN). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of furoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the acylated product (2 ).

Optimization Insights :

-

Solvent Choice : DMF is preferred due to its high polarity, which stabilizes the intermediate and facilitates HCl elimination.

-

Catalyst Loading : Triethylamine (1.2 equivalents) neutralizes HCl, shifting the equilibrium toward product formation.

-

Temperature : Reflux at 110°C ensures complete conversion within 4–6 hours, achieving yields of 85%.

Table 1: Key Parameters for Acylation of Methyl 2-Aminobenzoate

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes intermediate stability |

| Catalyst (EtN) | 1.2 eq | Neutralizes HCl, drives reaction |

| Temperature | 110°C (reflux) | Ensures rapid kinetics |

| Reaction Time | 4–6 hours | >95% conversion |

Friedel-Crafts Acylation of Methyl Benzoate

Challenges and Workarounds

Direct Friedel-Crafts acylation of methyl benzoate to introduce the 2-furoyl group is hindered by the meta-directing nature of the ester group. To circumvent this, a protective/deprotective strategy is employed:

-

Saponification : Methyl benzoate is hydrolyzed to benzoic acid using NaOH/HO.

-

Friedel-Crafts Acylation : Benzoic acid undergoes acylation with 2-furoyl chloride in the presence of AlCl, yielding 2-(2-furoyl)benzoic acid.

-

Re-esterification : The product is re-esterified with methanol/HSO to obtain this compound.

Key Observations :

-

The meta-directing effect of the -COOH group during Friedel-Crafts acylation results in <30% yield for the ortho-isomer, necessitating chromatographic purification.

-

Re-esterification via Fischer-Speier method (HSO/MeOH) achieves near-quantitative conversion.

Transition Metal-Catalyzed Coupling Approaches

Palladium-Mediated Cross-Coupling

Recent advances employ palladium catalysts to couple methyl 2-bromobenzoate with 2-furoylboronic acid. This Suzuki-Miyaura reaction proceeds under mild conditions (Pd(PPh), NaCO, DME/HO) to afford the target compound in 70–75% yield.

Mechanistic Considerations :

Table 2: Suzuki-Miyaura Reaction Parameters

| Component | Role | Optimal Quantity |

|---|---|---|

| Pd(PPh) | Catalyst | 5 mol% |

| 2-Furoylboronic Acid | Coupling Partner | 1.1 eq |

| Base | NaCO | 2 eq |

| Solvent | DME/HO (3:1) | Ensures solubility |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Environmental and Economic Considerations

-

The acylation method generates stoichiometric HCl, necessitating neutralization and waste treatment.

-

The Suzuki-Miyaura approach produces fewer byproducts but incurs higher costs due to palladium usage.

Reaction Kinetics and Mechanistic Studies

Aminolysis of 2,4-Dinitrophenyl 2-Furoate

Studies comparing 2-furoyl and benzoyl esters reveal that the former reacts faster with secondary amines due to the electron-withdrawing nature of the furan ring, which enhances electrophilicity at the carbonyl carbon. The Bronsted plot for these reactions is nonlinear, indicating a shift from rate-determining formation to breakdown of the tetrahedral intermediate as amine basicity increases.

Kinetic Data :

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-furoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products:

Oxidation: 2-(2-furoyl)benzoic acid.

Reduction: 2-(2-furoyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Applications

Methyl 2-(2-furoyl)benzoate serves as a versatile building block in organic synthesis. It can be utilized in:

- Acylation Reactions : The compound can undergo acylation with amines to form various derivatives, which are important for developing new pharmaceuticals. For instance, acylation with furoyl chloride has been reported to yield derivatives with significant biological activity .

- Synthesis of Bioactive Molecules : It acts as a precursor for synthesizing various bioactive molecules, including those exhibiting anticancer, antifungal, and anti-inflammatory properties. Its ability to form stable intermediates makes it ideal for complex organic syntheses .

Pharmacological Applications

The compound exhibits several pharmacological activities, which are critical for its application in drug development:

- Anticancer Activity : Research has shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this ester have demonstrated potent activity against breast cancer cells through mechanisms such as apoptosis induction .

- Antifungal and Antiviral Properties : The compound has been evaluated for its antifungal and antiviral activities, contributing to the development of new therapeutic agents against infectious diseases .

- Metabolic Regulation : Studies indicate that compounds derived from this compound can modulate metabolic pathways, enhancing the efficacy of dietary interventions in cancer patients by regulating metabolites associated with tumor suppression .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of synthesized derivatives of this compound against MDA-MB-231 breast cancer cells. The results indicated that these compounds induced significant apoptosis and exhibited high cytotoxicity compared to standard treatments like erlotinib .

Case Study 2: Metabolomic Impact

In colorectal cancer patients, dietary interventions involving compounds related to this compound showed alterations in metabolic profiles that correlated with improved clinical outcomes. This underscores the compound's potential role in enhancing therapeutic efficacy through metabolic modulation .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Synthetic Chemistry | Used as a precursor for various organic syntheses | Formation of bioactive derivatives |

| Anticancer Research | Demonstrated cytotoxic effects on cancer cell lines | Induced apoptosis in breast cancer cells |

| Antifungal Activity | Exhibits properties against fungal pathogens | Potential new antifungal agents |

| Metabolic Regulation | Alters metabolic pathways beneficially in cancer patients | Improved metabolite profiles linked to tumor suppression |

Mechanism of Action

The mechanism of action of methyl 2-(2-furoyl)benzoate involves its interaction with specific molecular targets. The furoyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to various receptors or enzymes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- This contrasts with Methyl 2-ethynylbenzoate, where the ethynyl group enables conjugation but lacks oxygen’s polarity .

- Molecular Weight : The target compound’s molecular weight (242.22 g/mol) is intermediate between simpler benzoates (e.g., Methyl benzoate, 136.15 g/mol) and agrochemical derivatives like Metsulfuron methyl ester (381.36 g/mol) .

Physicochemical Properties

- Solubility : Methyl benzoate is sparingly soluble in water but miscible with organic solvents. The furoyl group’s polarity may improve aqueous solubility slightly compared to alkyl-substituted benzoates .

- Planarity: Methyl 2-[(2-methylphenoxy)methyl]benzoate () exhibits near-planar geometry (r.m.s. deviation = 0.0370 Å), suggesting that steric effects from bulky substituents (e.g., furoyl) could distort planarity and influence crystallinity .

Biological Activity

Methyl 2-(2-furoyl)benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and cosmeceuticals. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furoyl moiety attached to a benzoate structure, which contributes to its unique chemical properties. The presence of the furoyl group enhances its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, including DPPH and ABTS, the compound demonstrated effective radical scavenging abilities. For instance, derivatives with furoyl groups showed improved antioxidant activity compared to their parent structures, indicating the significance of structural modifications in enhancing efficacy .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 40.58 | 28.74 |

| Phytol | 6.4 | 31.89 |

| 4-Methoxybenzoate | 43.28 | 40.58 |

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes related to aging and inflammation, such as elastase and collagenase. In a study assessing the elastase inhibition rate, this compound showed a notable improvement over standard controls, indicating its potential as an anti-aging agent .

- Elastase Inhibition : The compound exhibited an inhibition rate significantly higher than that of phytol, highlighting its potential in skincare formulations aimed at reducing wrinkles and improving skin elasticity.

- Collagenase Inhibition : Similar trends were observed with collagenase inhibition, suggesting that this compound could play a role in promoting skin health by preserving collagen levels.

Cosmeceutical Applications

A study published in the Chemical and Pharmaceutical Bulletin explored the use of this compound in topical formulations aimed at skin rejuvenation. The results indicated that formulations containing this compound led to improved skin texture and reduced signs of aging in participants after four weeks of daily application .

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. In preclinical trials involving carrageenan-induced edema models in rats, compounds with similar furoyl structures demonstrated significant reductions in paw swelling, suggesting potential for treating inflammatory conditions .

- Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and mediators involved in the inflammatory response.

Q & A

Q. What are the common synthetic methodologies for preparing Methyl 2-(2-furoyl)benzoate and related esters?

Methyl benzoate derivatives are typically synthesized via esterification or transesterification reactions. For example, ethynyl-substituted analogs (e.g., Methyl 2-(2-acetoxyphenylethynyl)benzoate) are synthesized using palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) to introduce alkyne groups, followed by functional group transformations like hydrolysis or acetylation . Hydrazine-mediated reactions can also convert esters into hydrazides, as demonstrated in the synthesis of Methyl 2-(2-chlorophenoxy)benzoate derivatives . For this compound, a furoyl group may be introduced via Friedel-Crafts acylation or nucleophilic substitution, depending on the precursor’s reactivity.

Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure of Methyl benzoate derivatives?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and molecular conformations. For instance, in Methyl 2-tert-butylbenzoate analogs, SCXRD revealed planarity (r.m.s. deviation = 0.037 Å) and dihedral angles between aromatic rings (e.g., 2.30°), critical for understanding steric effects and packing interactions . The SHELX suite is widely used for structure refinement, leveraging high-resolution data to achieve low R-factors (e.g., R = 0.044) .

Q. What safety precautions are recommended when handling reactive Methyl benzoate derivatives in laboratory settings?

Brominated or electrophilic derivatives (e.g., Methyl 2-(bromomethyl)benzoate) require strict safety protocols:

- Use PPE (gloves, goggles) to prevent skin/eye contact (H313, H333 hazard codes) .

- Work in a fume hood to avoid inhalation of volatile intermediates.

- Neutralize reactive byproducts (e.g., HBr) before disposal .

Advanced Research Questions

Q. How do variations in substituent groups (e.g., furoyl vs. benzoyl) influence the crystallographic packing and physicochemical properties of Methyl benzoate derivatives?

Substituents dictate intermolecular interactions. For example:

- Furoyl groups introduce heteroatoms (O), enabling hydrogen bonding or dipole-dipole interactions, potentially enhancing solubility in polar solvents .

- Benzoyl groups promote π-π stacking, as seen in Methyl 2-benzoylbenzoate, where planar molecular arrangements favor dense crystalline packing .

- Bulky substituents (e.g., tert-butyl) disrupt packing, reducing melting points but improving thermal stability in polymers .

Q. What computational modeling approaches are utilized to predict the reactivity and stability of this compound in synthetic pathways?

Density Functional Theory (DFT) calculations optimize transition states and predict regioselectivity. For example:

- Frontier Molecular Orbital (FMO) analysis identifies reactive sites for electrophilic substitution on the benzene ring .

- Molecular Dynamics (MD) simulations model solvent effects on ester hydrolysis rates, critical for designing pH-sensitive drug delivery systems .

Q. How can tandem spectroscopic techniques (e.g., NMR, HRMS) and chromatographic methods be optimized to characterize complex Methyl benzoate analogs with high sensitivity?

- 1H/13C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- HRMS : Achieve sub-ppm mass accuracy to confirm molecular formulas (e.g., C12H16O2 for Methyl 2-tert-butylbenzoate) .

- HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile) to separate isomers (e.g., ortho vs. para substituted derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.